molecular formula C11H14N2O4 B13572309 Tert-butyl 4-amino-3-nitrobenzoate

Tert-butyl 4-amino-3-nitrobenzoate

Cat. No.: B13572309
M. Wt: 238.24 g/mol
InChI Key: OLFFWHSMTNTNET-UHFFFAOYSA-N
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Description

Tert-butyl 4-amino-3-nitrobenzoate is an organic compound with the molecular formula C11H14N2O4 It is a derivative of benzoic acid, featuring a tert-butyl ester group, an amino group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 4-amino-3-nitrobenzoate can be synthesized through a multi-step process starting from commercially available materials. One common method involves the nitration of tert-butyl 4-aminobenzoate. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position relative to the amino group.

    Nitration Reaction:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-3-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst (Pd/C).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

  • Reduction

      Reagents: Hydrogen gas, palladium on carbon (Pd/C).

      Conditions: The reaction is typically carried out under a hydrogen atmosphere at room temperature or slightly elevated temperatures.

      Major Products: Tert-butyl 4-amino-3-aminobenzoate.

  • Substitution

      Reagents: Various electrophiles (e.g., alkyl halides, acyl chlorides).

      Conditions: The reaction conditions depend on the specific electrophile used but generally involve mild to moderate temperatures and the presence of a base.

      Major Products: Substituted derivatives of this compound.

Scientific Research Applications

Tert-butyl 4-amino-3-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s structural features make it a valuable building block for designing potential drug candidates, particularly those targeting specific enzymes or receptors.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-3-nitrobenzoate depends on its specific application. In medicinal chemistry, for example, the compound may act as an inhibitor of certain enzymes or receptors. The presence of the nitro and amino groups allows for interactions with biological targets, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Tert-butyl 4-amino-3-nitrobenzoate can be compared with other similar compounds, such as:

    Tert-butyl 4-aminobenzoate: Lacks the nitro group, making it less reactive in certain chemical reactions.

    Tert-butyl 4-nitrobenzoate: Lacks the amino group, limiting its applications in nucleophilic substitution reactions.

    Methyl 4-amino-3-nitrobenzoate: Similar structure but with a methyl ester group instead of a tert-butyl ester group, affecting its solubility and reactivity.

The unique combination of the tert-butyl ester, amino, and nitro groups in this compound provides a distinct set of chemical properties and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl 4-amino-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(14)7-4-5-8(12)9(6-7)13(15)16/h4-6H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFFWHSMTNTNET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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